The synthesis of 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline typically involves the stannylation of a precursor isoquinoline derivative. A common method includes:
This method provides a straightforward approach to synthesize the compound with high purity and yield, making it suitable for further applications in research and industry .
The molecular structure of 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline features:
The structural formula can be represented as follows:
These characteristics contribute to its chemical behavior and potential interactions with biological targets .
6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline involves its interaction with specific biological targets:
Further studies are required to elucidate the exact pathways and molecular interactions involved in its biological activity .
The physical and chemical properties of 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline include:
These properties are crucial for determining its handling, storage, and application in laboratory settings .
6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline has several notable applications:
Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad spectrum of bioactivities. The fused benzopyridine system provides a planar, electron-rich framework that facilitates diverse interactions with biological targets. This molecular architecture enables isoquinolines to intercalate into DNA, modulate enzyme activity, and disrupt protein-protein interactions critical to disease pathways [3] [5]. Clinically significant agents derived from this core include the antihypertensive drug Quinapril (angiotensin-converting enzyme inhibitor), the vasodilator Papaverine, and the antiviral Saquinavir which incorporates an isoquinolyl functional group [3] [7].
Recent pharmacological studies highlight the enhanced antibacterial potency of structurally modified isoquinoline derivatives against multidrug-resistant pathogens. 3-Phenylisoquinolinium derivatives demonstrate remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MICs) as low as 4–8 μg/mL. The permanent positive charge of quaternary isoquinolinium derivatives significantly enhances their antibacterial efficacy compared to neutral precursors [4]. This structural feature facilitates stronger electrostatic interactions with bacterial cell components, particularly the cell division protein FtsZ, which is essential for bacterial cytokinesis [4].
Table 1: Bioactive Isoquinoline Derivatives in Pharmacological Research
Derivative Class | Biological Activity | Molecular Target | Key Structural Features |
---|---|---|---|
3-Phenylisoquinolinium salts | Antibacterial (MRSA/VRE) | FtsZ protein | Quaternary nitrogen, hydrophobic 3'-substituent |
Benzo[c]phenanthridiniums | FtsZ inhibition | Bacterial cytokinesis | Extended planar ring system |
Dihydroisoquinolines | Nuclear factor-kB (NF-kB) inhibition | Inflammatory signaling | 6,7-Dihydroxy substitution |
Tetrahydroisoquinolines | SK channel blockade | Neuronal excitability | Chiral centers, basic nitrogen |
The 6,7-dimethoxy substitution pattern is particularly significant for blood-brain barrier penetration and central nervous system activity. This motif enhances lipid solubility while maintaining molecular recognition properties, as evidenced by bis-tetrahydroisoquinoline derivatives that block small conductance Ca²⁺-activated K⁺ (SK) channels—a therapeutic strategy for treating cognitive dysfunction and dopamine-related disorders [1]. X-ray crystallographic studies of these derivatives confirm that the spatial orientation of methoxy groups influences binding affinity to neuronal targets [1].
The strategic incorporation of trimethylstannyl and methoxy substituents at the 3- and 6,7-positions of isoquinoline, respectively, creates a multifunctional molecule with distinctive reactivity profiles. The trimethylstannyl (Sn(CH₃)₃) group serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This organotin moiety enables efficient carbon-carbon bond formation with aryl halides, vinyl halides, and acid chlorides under mild conditions, establishing the isoquinoline core as a platform for generating structural diversity [6]. The covalent tin-carbon bond possesses moderate polarity (electronegativity: C=2.5, Sn=1.8), facilitating transmetalation steps in catalytic cycles while maintaining stability toward oxygen and moisture .
The 6,7-dimethoxy substituents exert significant electronic and steric effects that modulate both the reactivity and biological interactions of the isoquinoline system:
Table 2: Electronic and Steric Parameters of Key Substituents
Substituent | Hammett Constant (σₚ) | Sterimol Parameters (B₁/B₅) | Biological Impact |
---|---|---|---|
6,7-Dimethoxy | -0.27 (each) | 2.1/4.0 (per methoxy) | Enhanced target binding, BBB penetration |
3-Trimethylstannyl | +0.02 | 4.3/7.8 | Cross-coupling versatility |
The synergistic interplay between these substituents enables precise regiocontrol in synthetic elaboration. For example, the trimethylstannyl group undergoes selective Stille coupling with iodinated aromatics without affecting the methoxy groups, while the electron-donating methoxy substituents direct electrophilic substitution to C-5 [6]. This orthogonal reactivity is exploited in the synthesis of complex pharmaceutical agents like the FtsZ inhibitor class, where the 3-position is diversified through organotin chemistry to optimize antibacterial potency [4].
The strategic integration of organotin functionalities with isoquinoline scaffolds represents a convergence of two historically significant domains in organic synthesis. Early isoquinoline synthesis relied on classical methods like the Pomeranz-Fritsch reaction (1893), which condensed benzaldehyde with aminoacetaldehyde diethyl acetal under acidic conditions [3]. The Bischler–Napieralski reaction (1893) provided an alternative approach through cyclodehydration of β-phenylethylamides, enabling access to 1-substituted dihydroisoquinolines—precursors to numerous alkaloids [3] [6].
The development of organotin chemistry in the mid-20th century laid foundations for modern cross-coupling methodologies. The discovery of the Stille reaction (1977) revolutionized carbon-carbon bond formation by enabling mild, chemoselective coupling of organostannanes with organic electrophiles. This breakthrough eventually facilitated the synthesis of stannylated heterocycles, including 6,7-dimethoxy-3-(trimethylstannyl)isoquinoline [6]. Key milestones in this evolution include:
Table 3: Historical Evolution of Organotin-Isoquinoline Chemistry
Time Period | Key Advancement | Synthetic Impact | Representative Transformation |
---|---|---|---|
1893–1950 | Classical cyclizations (Pomeranz-Fritsch, Bischler-Napieralski) | Access to core isoquinoline structure | Benzaldehyde → Tetrahydroisoquinoline |
1970–1990 | Stille coupling discovery; Organotin reagents | C-C bond formation under mild conditions | R₃Sn-R'X → R-R' |
1990–2010 | Directed ortho-metalation strategies | Regioselective C-3 functionalization | Isoquinoline → 3-Bromo/Stannyl derivatives |
2010–Present | Microwave-assisted Stannylation | Rapid synthesis with reduced reaction times | 3-Bromoisoquinoline → Stannyl derivative (15 min) |
Recent methodological refinements include microwave-assisted stannylation that reduces reaction times from hours to minutes while maintaining excellent regioselectivity [6]. Additionally, the emergence of transition-metal-free approaches using LiN(SiMe₃)₂/Cs₂CO₃ systems (2024) offers alternatives for functionalization under mild conditions [6]. These advances have established 6,7-dimethoxy-3-(trimethylstannyl)isoquinoline as a cornerstone intermediate in antibacterial and anticancer drug discovery, particularly for generating libraries of 3-arylisoquinoline derivatives through combinatorial Stille coupling methodologies [4] [5].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1